(4-Methoxy-biphenyl-3-YL)-hydrazine
Overview
Description
(4-Methoxy-biphenyl-3-YL)-hydrazine is an organic compound that belongs to the class of hydrazines It consists of a biphenyl structure with a methoxy group at the 4-position and a hydrazine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-biphenyl-3-YL)-hydrazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-biphenyl and hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation. The temperature is maintained at around 80-100°C.
Procedure: 4-methoxy-biphenyl is dissolved in a suitable solvent such as ethanol or methanol. Hydrazine hydrate is then added dropwise to the solution. The reaction mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques to handle bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-biphenyl-3-YL)-hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Azobenzene derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
(4-Methoxy-biphenyl-3-YL)-hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use as an anti-cancer agent.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (4-Methoxy-biphenyl-3-YL)-hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can trigger various biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-biphenyl-4-YL)-hydrazine: Similar structure but with the hydrazine group at the 4-position.
(4-Methoxy-biphenyl-2-YL)-hydrazine: Similar structure but with the hydrazine group at the 2-position.
(4-Methoxy-biphenyl-3-YL)-amine: Similar structure but with an amine group instead of a hydrazine group.
Uniqueness
(4-Methoxy-biphenyl-3-YL)-hydrazine is unique due to the specific positioning of the methoxy and hydrazine groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2-methoxy-5-phenylphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-13-8-7-11(9-12(13)15-14)10-5-3-2-4-6-10/h2-9,15H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLBZXMXQHOMHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463794 | |
Record name | (4-Methoxy[1,1'-biphenyl]-3-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149878-66-0 | |
Record name | (4-Methoxy[1,1'-biphenyl]-3-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.